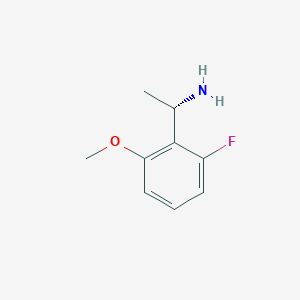![molecular formula C12H15NO B1438359 1-[(1r)-1-Phenylethyl]pyrrolidin-2-one CAS No. 60737-24-8](/img/structure/B1438359.png)
1-[(1r)-1-Phenylethyl]pyrrolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
This compound is used in various synthetic processes. For example, it is a key intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance. Additionally, it has been involved in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, highlighting its importance in stereoselective chemical processes.
Molecular Structure Analysis
The molecular structure of “1-[(1r)-1-Phenylethyl]pyrrolidin-2-one” contributes to its wide range of biological activities. Structural analysis of its derivatives is an area of interest. The crystal structure determinations of these compounds have contributed to understanding their molecular configurations and interactions.
Chemical Reactions Analysis
Research has explored its stability and reactivity in various solvents, including ionic liquids. For instance, 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, a derivative, shows more stability in certain ionic liquids compared to traditional solvents like dimethylformamide.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.26 g/mol . It is a liquid in its physical form . The IUPAC name for this compound is ®-1-(1-phenylethyl)pyrrolidin-2-one .
Applications De Recherche Scientifique
1. Synthesis and Chemical Processes
1-[(1r)-1-Phenylethyl]pyrrolidin-2-one is used in various synthetic processes. For example, it is a key intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance (Fleck et al., 2003). Additionally, it has been involved in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, highlighting its importance in stereoselective chemical processes (Chiaroni et al., 1995).
2. Reactivity and Stability in Ionic Liquids
Research has explored its stability and reactivity in various solvents, including ionic liquids. For instance, 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, a derivative, shows more stability in certain ionic liquids compared to traditional solvents like dimethylformamide (Velázquez et al., 2010).
3. Structural Analysis
Structural analysis of derivatives of 1-[(1r)-1-Phenylethyl]pyrrolidin-2-one is another area of interest. The crystal structure determinations of these compounds have contributed to understanding their molecular configurations and interactions (Weber et al., 1995).
4. Biological and Medicinal Applications
In the field of medicinal chemistry, derivatives of this compound have shown potential. For instance, functionalized pyrrolidines derived from this compound demonstrated inhibitory properties against human tumor cells (Fiaux et al., 2005). Additionally, they've been used as intermediates in the preparation of quinolone antibacterials (Schroeder et al., 1992).
5. Organocatalysis and Enantioselective Synthesis
The compound and its derivatives have also found applications in organocatalysis, demonstrating effectiveness in catalyzing asymmetric Michael additions (Cui Yan-fang, 2008). This contributes significantly to the field of enantioselective synthesis.
Safety And Hazards
Propriétés
IUPAC Name |
1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-4,6-7,10H,5,8-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGMKRHJNDHTOS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1r)-1-Phenylethyl]pyrrolidin-2-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

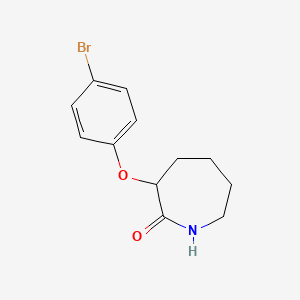
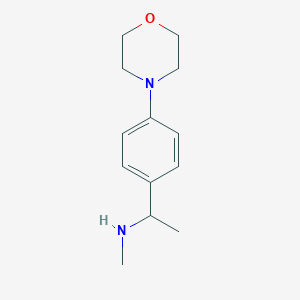
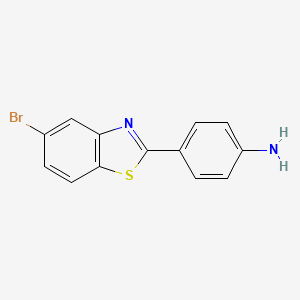
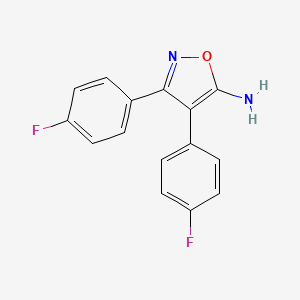
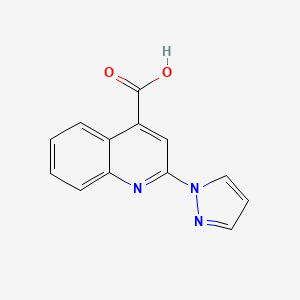
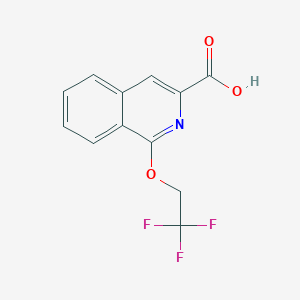
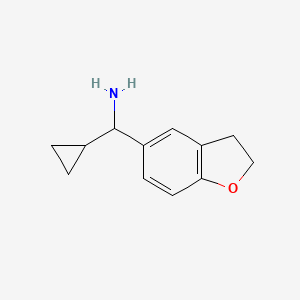
![2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1438292.png)
![2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B1438293.png)
![[2-(Morpholin-4-yl)cyclopentyl]methanamine](/img/structure/B1438294.png)
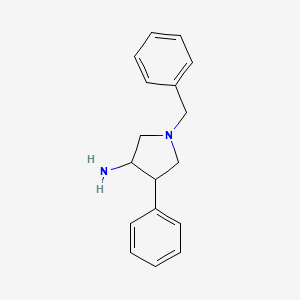
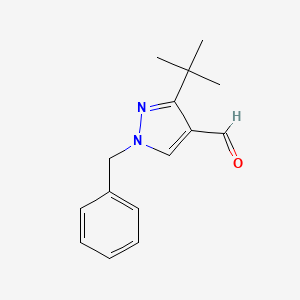
![3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1438298.png)
